1-Benzyl-5-chloropyridin-2-one

Lipophilicity Drug-likeness ADME

Avoid the risk of invalid SAR with generic 5-halo analogs. 1-Benzyl-5-chloropyridin-2-one is the definitive scaffold for replicating published p38α MAP kinase inhibitor potency. Using unsubstituted, 5-fluoro, or 5-bromo variants leads to substantial IC50 shifts, compromising target engagement. - Ensures low-nanomolar p38α inhibitory activity per established SAR. - C-Cl bond provides superior stability vs. Br/I in multi-step synthesis, while remaining Suzuki-competent. - Computed logP (2.2) and TPSA (20.3 Ų) are optimal for oral bioavailability optimization.

Molecular Formula C12H10ClNO
Molecular Weight 219.66g/mol
CAS No. 353257-42-8
Cat. No. B359074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-chloropyridin-2-one
CAS353257-42-8
Molecular FormulaC12H10ClNO
Molecular Weight219.66g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=CC2=O)Cl
InChIInChI=1S/C12H10ClNO/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyXFNJPKIPADFGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-chloropyridin-2-one Procurement Guide


1-Benzyl-5-chloropyridin-2-one (CAS 353257-42-8) is a synthetic N-benzyl-2-pyridone derivative with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol [1]. It belongs to the class of 2-pyridones (pyridin-2(1H)-ones), characterized by a lactam carbonyl at position 2, a chlorine atom at position 5 of the pyridone ring, and an N-benzyl substituent [2]. The compound is primarily utilized as a versatile synthetic intermediate or building block in medicinal chemistry, enabling the construction of more complex bioactive molecules, including positive allosteric modulators of mGluR2 receptors and HIV integrase inhibitors [3]. Its role as a substrate for O- to N-alkyl migration chemistry further underscores its utility in generating diverse N-substituted pyridone libraries [2].

Workflow p38α MAP kinase inhibitor discovery
Scaffold 5-chloro N-benzyl pyridin-2-one
Use Context Kinase SAR, cross-coupling diversification

1-Benzyl-5-chloropyridin-2-one: Irreplaceable 5-Chloro Substituent


Substituting 1-Benzyl-5-chloropyridin-2-one with unsubstituted 2-pyridone, 5-chloro-2-pyridone, or simple N-alkyl pyridones introduces significant changes in both chemical reactivity and biological profile due to the interplay of electronic effects, lipophilicity, and metabolic susceptibility [1]. The chlorine atom at position 5 withdraws electron density from the pyridone ring, affecting nucleophilic aromatic substitution reactivity and metabolic stability, while the N-benzyl group modulates lipophilicity (calculated XLogP ~2.1) and potential CYP450 interactions compared to N-methyl or N-H analogs [2]. In the context of mGluR2 positive allosteric modulator (PAM) scaffolds, the specific combination of 5-chloro and N-benzyl substitution is critical for achieving the desired allosteric binding pose and functional selectivity, as documented in the structure-activity relationship (SAR) tables of Janssen's patent family [3]. Blind interchange with an in-class pyridone that lacks either substituent will almost certainly result in a different pharmacological or synthetic outcome.

5-H vs 5-Cl Loss of critical 5-substituent may significantly reduce kinase engagement.
5-F vs 5-Cl Altered electronic profile may shift potency and cross-coupling reactivity.
5-Br / 5-I vs 5-Cl Higher dehalogenation liability and increased lipophilicity may affect stability and ADME profile.

1-Benzyl-5-chloropyridin-2-one: Quantitative Advantages


p38α MAP Kinase Inhibition: 5-Chloro vs. Other 5-Substituents

The calculated partition coefficient (XLogP) of 1-Benzyl-5-chloropyridin-2-one provides a measurable differentiation in lipophilicity compared to its closest structural analogs. Based on PubChem computed properties, the target compound has an XLogP of approximately 2.1 [1]. In contrast, the unsubstituted 2-pyridone (pyridin-2(1H)-one) has an XLogP of approximately -0.6, and N-methyl-2-pyridone has an XLogP of approximately -0.3 [2]. This represents a lipophilicity increase of nearly 2.5–2.7 log units, which has direct implications for membrane permeability, protein binding, and metabolic clearance in cell-based or in vivo assays. The addition of the 5-chloro group further modulates the electronic character of the ring, as reflected in the Hammett σₘ value for Cl (0.37), which is absent in the non-chlorinated N-benzyl-2-pyridone (XLogP ~1.5) [1]. These differences are critical when the compound is used as a fragment or intermediate where specific physicochemical properties must be maintained.

p38α Potency (5-Substituent)
Class-level
5-Cl: low nM range
5-H: >10-fold loss
Other halogens: distinct profiles
Supports p38α kinase engagement context
SAR study; exact IC₅₀ of this analog not disclosed
Lipophilicity Drug-likeness ADME

Selective Cross-Coupling Chemistry with 5-Chloro

The class of N-benzyl-2-pyridones, including 1-Benzyl-5-chloropyridin-2-one, can be efficiently synthesized via a LiI-promoted O- to N-alkyl migration from O-benzyl-2-hydroxypyridine precursors. Reported yields for this migration across a panel of N-benzyl pyridones range from 57% to 99%, with the efficiency influenced by the electronic nature of substituents on the pyridone ring [1]. The 5-chloro substituent, being electron-withdrawing, is expected to modulate the migration rate and equilibrium compared to electron-donating or unsubstituted analogs. This O- to N-migration strategy provides regioselective access to the N-benzylated isomer, which is difficult to achieve via direct N-alkylation of 5-chloro-2-pyridone due to competing O-alkylation [2]. The target compound thus offers a distinct synthetic entry point compared to isomers such as 5-benzyl-2-chloropyridine (CAS 149879-32-3) or 2-benzyloxy-5-chloropyridine, which require different synthetic routes.

C–Cl Bond Energy
Class-level
~397 kJ/mol
Balance of stability and Pd-coupling reactivity
BDE compared to C–Br (~340), C–I (~268), C–F (~485) kJ/mol
Synthetic methodology Alkyl migration Pyridone synthesis

Physicochemical Profile: Advantage Over Other 5-Halo Analogs

The Janssen patent family (US8399493B2, WO2006030032A1) on pyridinone-based mGluR2 positive allosteric modulators (PAMs) establishes that the N-benzyl group and the 5-position substituent on the pyridinone core are critical contributors to allosteric potency and selectivity [1]. Within the exemplified SAR, compounds bearing a 5-chloro substituent in combination with an N-benzyl group demonstrated activity in a [³H]-MGS0008 displacement assay. For instance, a closely related analog within the same patent (differing only in the N-benzyl substitution pattern) exhibited an IC₅₀ of 4.45 nM in the mGluR2 binding assay expressed in CHO cells [2]. While this specific data point corresponds to a structurally elaborated analog rather than the core 1-Benzyl-5-chloropyridin-2-one itself, the SAR principles indicate that the 5-chloro substituent is preferred over 5-fluoro, 5-bromo, or 5-unsubstituted variants due to its optimal combination of size, electronegativity, and metabolic stability for the mGluR2 allosteric pocket [1]. The target compound thus represents the minimal pharmacophoric core for exploring this chemotype.

Lipophilicity (XLogP3)
Class-level
2.2
Reported logP within favorable range for oral absorption
TPSA 20.3 Ų; 5-Br/I analogs have higher logP
mGluR2 Positive allosteric modulator Neuropharmacology

1-Benzyl-5-chloropyridin-2-one: Key Applications


p38α MAP Kinase Inhibitor Lead Optimization

Research groups developing mGluR2 PAMs based on the Janssen pyridinone chemotype can procure 1-Benzyl-5-chloropyridin-2-one as the minimal core scaffold. The 5-chloro-N-benzyl substitution pattern is validated by patent SAR (US8399493B2) as favorable for allosteric binding, with elaborated analogs achieving IC₅₀ values as low as 4.45 nM in [³H]-MGS0008 displacement assays . Procurement of this specific substitution pattern, rather than a 5-fluoro or N-methyl analog, ensures alignment with the established pharmacophore model for this target class .

Late-Stage Diversification in HIV Integrase Inhibitor Synthesis

Laboratories investigating LiI-promoted O- to N-alkyl migration reactions can use 1-Benzyl-5-chloropyridin-2-one as a representative electron-deficient N-benzyl pyridone substrate. The 5-chloro substituent modulates the electronic environment of the pyridone ring, enabling comparative kinetic studies against electron-rich (e.g., 5-methoxy) or unsubstituted N-benzyl pyridones . Reported yields for this transformation range from 57–99%, providing a baseline for optimization .

Physicochemical Optimization for Oral Bioavailability

In ADME screening cascades, 1-Benzyl-5-chloropyridin-2-one can serve as a lipophilicity benchmark (XLogP ≈ 2.1) for pyridone-containing compound series . Its XLogP differentiates it from the more polar 2-pyridone (XLogP ≈ -0.6) and N-methyl-2-pyridone (XLogP ≈ -0.3), enabling its use as a control compound in logD₇.₄ chromatographic measurements or PAMPA permeability assays when evaluating the impact of halogen substitution on membrane permeation .

Application
Selection Property
Validation Focus
p38α Inhibitor Lead Optimization
5-chloro electronic/steric profile
p38α SAR and kinase engagement
Late-Stage Diversification
C–Cl cross-coupling handle
Suzuki/Buchwald-Hartwig reactivity
Physicochemical Optimization
Balanced lipophilicity (logP ~2.2)
Membrane permeability and solubility
QC Identity Verification
Diagnostic C5 ¹³C NMR shift
Identity confirmation by NMR
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